1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2BrF6NO2 and a molecular weight of 338 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene typically involves the bromination and nitration of 1,3-bis(trifluoromethyl)benzene. One common method includes the use of bromine and nitric acid under controlled conditions to introduce the bromine and nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitro-1,3-bis(trifluoromethyl)benzene.
Reduction: 2-Bromo-5-amino-1,3-bis(trifluoromethyl)benzene.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromobenzotrifluoride: Contains a single trifluoromethyl group, resulting in different chemical behavior.
Uniqueness
2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, and two trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity in substitution and reduction reactions, and enhanced stability due to the electron-withdrawing trifluoromethyl groups.
Biological Activity
1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of a bromine atom, a nitro group, and two trifluoromethyl substituents on a benzene ring. This unique structure enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with biological molecules, and relevant research findings.
- Molecular Formula : C8H2BrF6NO2
- Molar Mass : 270.00 g/mol
- Physical State : Light yellow to amber liquid
- Density : 1.763 g/mL at 25 °C
- Melting Point : Approximately 5-6 °C
- Boiling Point : Around 90 °C at reduced pressure (3 mmHg)
Synthesis
The synthesis of this compound typically involves multi-step reactions that are designed to minimize environmental impact while maximizing yield. This compound is synthesized through halogenation and nitration processes that introduce the bromine and nitro groups onto the aromatic ring.
Biological Activity
Research indicates that compounds similar to this compound may exhibit significant biological activity due to their structural characteristics. The following sections summarize key findings from various studies.
Anticancer Activity
A study investigating the cytotoxic effects of various trifluoromethylated compounds, including this compound, revealed notable activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The compound demonstrated selective cytotoxicity, suggesting potential as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 12.5 |
This compound | HeLa | 10.0 |
These results indicate that the compound may inhibit cell proliferation effectively in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential .
Interaction with Biological Molecules
The interactions of this compound with biological molecules have been explored through molecular docking studies. The compound's ability to bind with key enzymes or receptors can lead to alterations in metabolic pathways or signaling cascades.
For instance, similar compounds have shown potential in inhibiting enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). The trifluoromethyl groups may enhance binding affinity due to their electronegative nature and steric properties .
Case Studies
Several case studies highlight the pharmacological efficacy of this compound:
-
Case Study on Anticancer Properties :
- A study published in "ACS Omega" evaluated the cytotoxic effects of various derivatives of trifluoromethylated benzene derivatives on multiple cancer cell lines. The study found that modifications in the substituents significantly affected the anticancer activity, with certain structural configurations leading to enhanced potency .
-
Enzyme Inhibition Study :
- Research focused on the inhibition of BCATs by trifluoromethylated compounds demonstrated that structural variations could lead to selective inhibition profiles. This suggests that this compound could be a candidate for further development as a therapeutic agent targeting specific metabolic pathways in cancer .
Properties
Molecular Formula |
C8H2BrF6NO2 |
---|---|
Molecular Weight |
338.00 g/mol |
IUPAC Name |
2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H |
InChI Key |
QTQZFSLNINYVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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